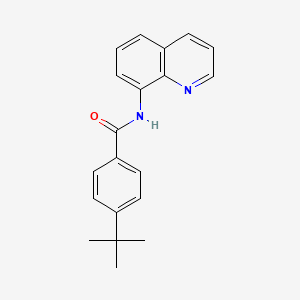
4-tert-butyl-N-(quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(quinolin-8-yl)benzamide is a synthetic organic compound that features a quinoline moiety attached to a benzamide structure with a tert-butyl group at the para position of the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Amidation Reaction: The quinoline derivative is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound. This reaction is typically carried out in an inert solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-tert-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
科学研究应用
4-tert-butyl-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be studied for their catalytic properties.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-tert-butyl-N-(quinolin-8-yl)benzamide depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the quinoline and benzamide moieties. This coordination can influence the reactivity and stability of the metal complexes formed.
相似化合物的比较
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the tert-butyl group, which can affect its steric and electronic properties.
4-tert-butylbenzamide: Lacks the quinoline moiety, reducing its potential as a ligand in coordination chemistry.
Quinoline derivatives: Various derivatives with different substituents on the quinoline ring can exhibit different reactivity and applications.
Uniqueness
4-tert-butyl-N-(quinolin-8-yl)benzamide is unique due to the presence of both the quinoline and tert-butylbenzamide moieties, which confer specific steric and electronic properties that can be exploited in various chemical reactions and applications.
属性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-tert-butyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C20H20N2O/c1-20(2,3)16-11-9-15(10-12-16)19(23)22-17-8-4-6-14-7-5-13-21-18(14)17/h4-13H,1-3H3,(H,22,23) |
InChI 键 |
SEHSLTZRUTVCLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B11333368.png)
![N-benzyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11333372.png)
![2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11333381.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11333383.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-propoxybenzamide](/img/structure/B11333389.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11333392.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11333397.png)
![7-(2-methoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11333414.png)
![N-[3'-acetyl-1-(2-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11333421.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbutanamide](/img/structure/B11333427.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333428.png)
![N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11333430.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11333436.png)
![N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11333443.png)
